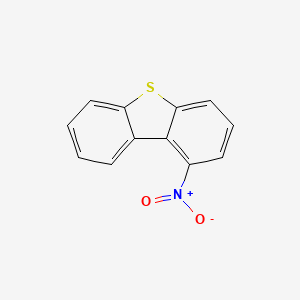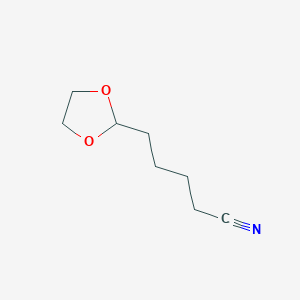
5-(1,3-Dioxolan-2-YL)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-2-pentanenitrile is an organic compound that features a dioxolane ring fused with a pentanenitrile group. This compound is part of the dioxolane family, which are heterocyclic acetals known for their stability and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-pentanenitrile can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include the use of ultrasound-assisted synthesis with graphene oxide catalysts, which offer mild reaction conditions, high yields, and short reaction times .
Industrial Production Methods
Industrial production of 1,3-dioxolane derivatives often involves the use of carbonyl compounds and diols under acidic conditions. The use of catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide has been reported to enhance the efficiency and selectivity of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane-2-pentanenitrile undergoes various chemical reactions, including:
Oxidation: Catalyzed by agents like KMnO₄ and OsO₄.
Reduction: Using reagents such as LiAlH₄ and NaBH₄.
Substitution: Involving nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents include ethylene glycol, toluenesulfonic acid, and various Lewis acids. Reaction conditions often involve refluxing in toluene or other solvents, with continuous removal of water to drive the reaction to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Dioxolane-2-pentanenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-dioxolane-2-pentanenitrile involves its ability to form stable cyclic structures, which can protect carbonyl groups during chemical transformations . The compound’s molecular targets include carbonyl compounds, which it can acetalize or ketalize, thereby preventing unwanted side reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with similar stability and reactivity.
Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.
Uniqueness
1,3-Dioxolane-2-pentanenitrile is unique due to its combination of a dioxolane ring with a pentanenitrile group, which imparts distinct chemical properties and reactivity compared to other dioxolanes and related compounds .
Propiedades
Número CAS |
33683-57-7 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
5-(1,3-dioxolan-2-yl)pentanenitrile |
InChI |
InChI=1S/C8H13NO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-4,6-7H2 |
Clave InChI |
KLIVUFKMYLIYOL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
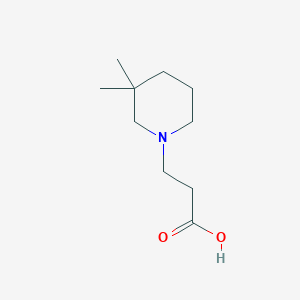
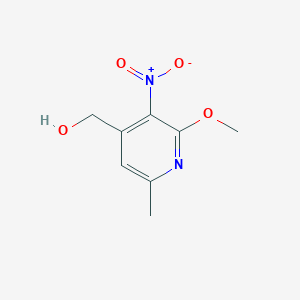




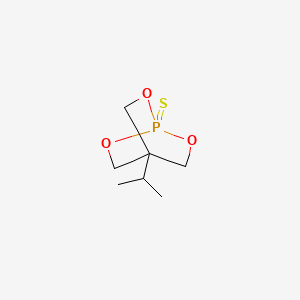
![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)



